![molecular formula C16H16N4O3S B2866270 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1396627-35-2](/img/structure/B2866270.png)
1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzo[d]thiazol-2-yl group could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a new series of compounds incorporating the pyrazole moiety, evaluated for their antihyperglycemic and renoprotective activities. Among these, some compounds exhibited remarkable anti-diabetic potency, while others showed significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017). Another study focused on the base-catalyzed ring transformation of azetidin-2-one derivatives, shedding light on the structural prerequisites for ring transformations and providing insights into synthetic pathways for such compounds (Sápi et al., 1997).
Biological Activity
Various studies have been conducted to evaluate the biological activities of these compounds. For instance, novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids has been achieved, showing moderate antimicrobial activities and suggesting potential as medicines due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018). Another study synthesized a series of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal activities, highlighting their pharmacological potential (Mistry & Desai, 2006).
Antimicrobial and Anticancer Evaluation
A series of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2016). Additionally, new thiazole/benzothiazole fused pyranopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, demonstrating selective cytotoxicity to cancer cells compared to normal cells (Nagaraju et al., 2020).
Corrosion Inhibition
The application of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution has been explored, indicating that these compounds effectively inhibit corrosion, with their adsorption on the steel surface following Langmuir adsorption isotherm (Yadav, Sharma, & Kumar, 2015).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzothiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methoxy-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-19-9-11(14(18-19)22-2)15(21)23-10-7-20(8-10)16-17-12-5-3-4-6-13(12)24-16/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICEIJDBTYILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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